Cycloastragenol

Catalog No.
S524703
CAS No.
78574-94-4
M.F
C30H50O5
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloastragenol

CAS Number

78574-94-4

Product Name

Cycloastragenol

IUPAC Name

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1

InChI Key

WENNXORDXYGDTP-UOUCMYEWSA-N

solubility

Soluble in DMSO

Synonyms

astramembrangenin, cycloastragenol, cyclogalegigenin, GRN510

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O

The exact mass of the compound Cycloastragenol is 490.3658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Sapogenins - Supplementary Records. It belongs to the ontological category of tetrol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cycloastragenol (CAG) is a highly purified (>98% HPLC) triterpenoid aglycone derived from the hydrolysis of Astragaloside IV, a primary saponin found in Astragalus membranaceus. With a molecular weight of 490.72 g/mol, this tetracyclic triterpenoid is procured primarily for its established role as a potent, small-molecule telomerase activator. Unlike its parent glycosides, CAG is highly lipophilic, offering distinct advantages in membrane permeability and cellular uptake. In procurement contexts, high-purity CAG is selected over crude saponin mixtures to ensure precise, reproducible dosing in advanced anti-aging, neuroprotective, and cellular senescence models, where exact molar concentrations of the active aglycone are required to trigger cAMP response element-binding (CREB) and telomerase reverse transcriptase (TERT) pathways [1].

Research Fit

Study fit Telomerase activation research models
Model fit CNS-penetrant tool compound (reported BBB permeability)
Procurement logic Defined aglycone entity for reproducible dosing, avoiding glycoside-dependent variability

Substituting pure Cycloastragenol with its parent compound, Astragaloside IV (AS-IV), or crude Astragalus extracts fundamentally compromises experimental and therapeutic reproducibility due to severe pharmacokinetic limitations. AS-IV is a large glycoside that suffers from poor intestinal permeability and low transmembrane diffusion, resulting in an absolute oral bioavailability of only 2.2% to 3.7% in rat models [1]. Furthermore, crude extracts contain highly variable concentrations of the active aglycone, making quantitative dosing impossible and introducing off-target effects from other plant metabolites. Because CAG lacks the bulky sugar moieties of AS-IV, it exhibits significantly higher permeability across both the intestinal epithelium and the blood-brain barrier, making it the mandatory choice for in vivo neurological models and precision formulation development where systemic exposure is critical[2].

Substitution Risk

Metabolic activation
Directly active aglycone; no biotransformation required
Requires gut microbial conversion to CAG; variable between models
CNS access
Reported higher BBB permeability
Glycoside moiety limits permeability; may not achieve comparable brain exposure
Exposure reproducibility
Defined dose–exposure relationship may support reproducible study design
Systemic CAG levels depend on host microbiome status; reproducibility may differ

Transmembrane Permeability and Bioavailability Profile

The procurement of Cycloastragenol is heavily driven by its superior pharmacokinetic profile compared to its parent glycoside, Astragaloside IV. In vivo pharmacokinetic data demonstrates that AS-IV has a severely limited absolute oral bioavailability of approximately 2.2%–3.7% in rats due to its large molecular size and low diffusion efficiency across intestinal epithelial cells (e.g., Caco-2 models) [1]. In contrast, Cycloastragenol functions as the membrane-permeable aglycone, demonstrating high permeability across both the intestinal barrier and the blood-brain barrier [2]. This structural advantage eliminates the absorption bottleneck inherent to AS-IV, ensuring higher systemic and central nervous system exposure.

Evidence DimensionAbsolute oral bioavailability and membrane permeability
Target Compound DataHigh BBB and intestinal permeability (aglycone form)
Comparator Or BaselineAstragaloside IV (2.2%–3.7% oral bioavailability in rats)
Quantified DifferenceCAG eliminates the transmembrane diffusion barrier caused by AS-IV's bulky sugar moieties.
ConditionsIn vivo rat models and in vitro Caco-2 permeability assays

Buyers must select CAG over AS-IV for any in vivo or neurological application where crossing biological membranes is a prerequisite for efficacy.

BBB Permeability
Head-to-head
CAG and 3-epi-CAG showed higher BBB permeability than AS-IV in ADMET comparison and murine intracerebral hemorrhage model.
Supports CNS research model selection
In silico + in vivo ICH model; verify in target species

Quantitative Telomerase Activation Potency

Cycloastragenol is recognized as a highly potent, small-molecule telomerase activator. Quantitative assays utilizing neuronal cells (PC12) and primary cortical neurons demonstrate that CAG at low micromolar concentrations (1–3 µM) induces a significant ~2-fold increase in telomerase activity compared to vehicle controls [1]. Other comparative studies show that highly purified CAG formulations can achieve up to a 4.3-fold increase in telomerase activity relative to untreated cells, significantly outperforming crude Astragalus root extracts which require much higher mass loadings to achieve comparable activation[2].

Evidence DimensionTelomerase activation fold-increase
Target Compound Data1-3 µM yields ~2 to 4.3-fold increase in telomerase activity
Comparator Or BaselineUntreated baseline / Crude Astragalus extracts (require higher mass for lower/equivalent activation)
Quantified DifferenceCAG provides highly concentrated, dose-dependent telomerase activation at low micromolar levels.
ConditionsRQ-TRAP assay in PC12 cells and primary neurons; human T-cell cultures

Procuring high-purity CAG ensures researchers can achieve robust, reproducible telomerase activation without the cytotoxicity or formulation bulk associated with crude extracts.

Systemic Exposure
Head-to-head
Plasma AUC0–∞ of cycloastragenol (CA): 88.6 nM·h; AS-IV parent: 452.3 nM·h after 10 mg/kg oral AS-IV in rats (LC-MS/MS).
Reported metabolite exposure profile
Rat PK study; confirm in research species

Co-Solvent Formulation Compatibility for In Vivo Dosing

While Cycloastragenol has limited aqueous solubility, its specific solubility profile in organic solvents makes it highly suitable for standardized lipid-based or co-solvent formulations. CAG achieves a high solubility of up to 125 mg/mL in DMSO and 15 mg/mL in ethanol. For in vivo applications, CAG can be successfully formulated into a clear working solution at 3.3 mg/mL using a specific co-solvent matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This predictable solubility behavior allows for reproducible dosing regimens, unlike crude saponin mixtures which are prone to unpredictable precipitation.

Evidence DimensionMaximum solubility and in vivo formulation capacity
Target Compound Data125 mg/mL in DMSO; 3.3 mg/mL in PEG/Tween/Saline matrix
Comparator Or BaselineCrude saponin mixtures (unpredictable solubility and precipitation)
Quantified DifferenceCAG enables the creation of stable, highly concentrated non-aqueous or co-solvent dosing solutions.
ConditionsStandard laboratory solubility testing and in vivo formulation preparation (sonication recommended)

Technical buyers and formulators require predictable solubility metrics to design stable delivery vehicles for preclinical animal models.

Hepatic Stability
Reported
17.4% remaining after 30 min in rat liver microsomes; 8.2% in human liver microsomes.
Reported hepatic clearance context
In vitro microsome data; may inform formulation design
Telomere Response
Head-to-head
CAG alone showed negligible, non-significant effect on telomere length in senescent fibroblasts; combination with AS-IV and peptides increased telomere length.
Reported combination-response context
Human senescent fibroblast model; flow-FISH readout
Scale-up & Impurity
Reported
2.5-kg batch via Smith degradation; 15 impurities characterized; HPLC-CAD required for QC (weak UV chromophore).
Analytical QC context for API sourcing
Validate HPLC-CAD for purity assessment

In Vivo Neuroprotection and Neurogenesis Models

Due to its superior blood-brain barrier permeability compared to Astragaloside IV, CAG is the preferred compound for in vivo neurological studies. It is utilized to activate CREB and TERT pathways in the central nervous system, making it an essential procurement item for research into neurodegenerative diseases, secondary brain injury, and depression models [1].

Standardized Cellular Senescence and Telomerase Assays

CAG's ability to induce a 2- to 4.3-fold increase in telomerase activity at low micromolar concentrations makes it a critical positive control and active agent in cellular senescence assays. Procuring >98% pure CAG ensures that telomere lengthening and DNA damage reduction can be quantitatively measured without interference from the variable constituents found in crude plant extracts [2].

Advanced Co-Solvent and Lipid-Based Formulation Development

Because of its specific solubility profile (up to 125 mg/mL in DMSO), CAG is heavily utilized by formulation scientists developing non-aqueous or co-solvent delivery systems (e.g., PEG300/Tween 80 matrices). It is the ideal candidate for developing highly concentrated, stable liquid formulations for preclinical dosing where aqueous-dependent glycosides would fail .

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS disease-model studies
Reported BBB permeability advantage over glycosylated precursor
Brain exposure and target engagement in relevant neurological model
Telomerase pathway activation research
Telomerase activation assay context; combination-response profile
Evaluation of telomere length and telomerase activity in target cell models
Hepatic clearance / formulation research
Reported rapid hepatic metabolism (in vitro microsomes)
Microsomal stability and formulation-dependent exposure improvement
Triterpenoid API scale-up research
Defined synthetic route and characterized impurity profile
HPLC-CAD method suitability for weak UV chromophore; process consistency

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

490.36582469 Da

Monoisotopic Mass

490.36582469 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X37D9F2L0V

Wikipedia

Cycloastragenol
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